molecular formula C15H9F15O3S B1296580 1h,1h-Perfluorooctyl p-toluenesulfonate CAS No. 24962-65-0

1h,1h-Perfluorooctyl p-toluenesulfonate

Cat. No.: B1296580
CAS No.: 24962-65-0
M. Wt: 554.27 g/mol
InChI Key: OTZYGTLBGUNRBX-UHFFFAOYSA-N
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Chemical Reactions Analysis

1h,1h-Perfluorooctyl p-toluenesulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1h,1h-Perfluorooctyl p-toluenesulfonate involves its interaction with various molecular targets. The perfluorinated chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulfonate group can form ionic interactions with positively charged residues on proteins, affecting their structure and function .

Comparison with Similar Compounds

1h,1h-Perfluorooctyl p-toluenesulfonate is unique due to the combination of perfluorinated and sulfonate groups. Similar compounds include:

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYGTLBGUNRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306049
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24962-65-0
Record name NSC173912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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